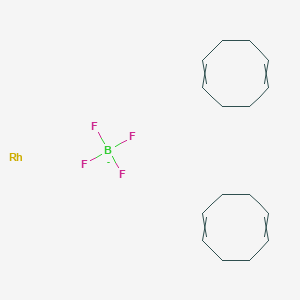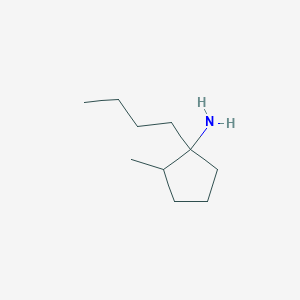
1-Butyl-2-methylcyclopentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-2-methylcyclopentan-1-amine, also known as BMCP, is a cyclic amine that has gained attention in scientific research due to its potential therapeutic applications. BMCP is a member of the cyclopentylamines family, which has been shown to have unique biological properties.
Mecanismo De Acción
The exact mechanism of action of 1-Butyl-2-methylcyclopentan-1-amine is not fully understood. However, it is believed that 1-Butyl-2-methylcyclopentan-1-amine acts as a modulator of the GABAergic and dopaminergic systems in the brain. 1-Butyl-2-methylcyclopentan-1-amine has been shown to increase the release of GABA, an inhibitory neurotransmitter, and to modulate the activity of dopamine receptors. These effects may contribute to the anxiolytic, antidepressant, and antipsychotic effects of 1-Butyl-2-methylcyclopentan-1-amine.
Efectos Bioquímicos Y Fisiológicos
1-Butyl-2-methylcyclopentan-1-amine has been shown to have a variety of biochemical and physiological effects. In animal models, 1-Butyl-2-methylcyclopentan-1-amine has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. 1-Butyl-2-methylcyclopentan-1-amine has also been shown to decrease the levels of inflammatory cytokines, which may contribute to its neuroprotective effects. In addition, 1-Butyl-2-methylcyclopentan-1-amine has been shown to increase the levels of antioxidants, which may protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Butyl-2-methylcyclopentan-1-amine has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. 1-Butyl-2-methylcyclopentan-1-amine is also stable and can be stored for long periods of time. However, there are also some limitations to using 1-Butyl-2-methylcyclopentan-1-amine in lab experiments. 1-Butyl-2-methylcyclopentan-1-amine has a relatively low solubility in water, which may limit its use in certain assays. In addition, 1-Butyl-2-methylcyclopentan-1-amine has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet known.
Direcciones Futuras
There are several future directions for 1-Butyl-2-methylcyclopentan-1-amine research. One area of interest is the development of 1-Butyl-2-methylcyclopentan-1-amine-based drugs for the treatment of neurological and psychiatric disorders. Another area of interest is the use of 1-Butyl-2-methylcyclopentan-1-amine as a tool compound in drug discovery and development. 1-Butyl-2-methylcyclopentan-1-amine may also have potential applications in the field of regenerative medicine, as it has been shown to increase the levels of BDNF. Further research is needed to fully understand the potential therapeutic applications of 1-Butyl-2-methylcyclopentan-1-amine and to optimize its pharmacological properties.
Métodos De Síntesis
1-Butyl-2-methylcyclopentan-1-amine can be synthesized by the reaction of 1-butyl-2-methylcyclopentene with ammonia in the presence of a palladium catalyst. The reaction yields a mixture of two diastereomers, which can be separated by chromatography. The synthesis of 1-Butyl-2-methylcyclopentan-1-amine is relatively simple and can be scaled up for industrial production.
Aplicaciones Científicas De Investigación
1-Butyl-2-methylcyclopentan-1-amine has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. 1-Butyl-2-methylcyclopentan-1-amine has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. 1-Butyl-2-methylcyclopentan-1-amine has also been studied as a potential treatment for Parkinson's disease and other neurodegenerative disorders. In addition, 1-Butyl-2-methylcyclopentan-1-amine has been investigated for its potential use as a tool compound in drug discovery and development.
Propiedades
Número CAS |
114635-63-1 |
|---|---|
Nombre del producto |
1-Butyl-2-methylcyclopentan-1-amine |
Fórmula molecular |
C10H21N |
Peso molecular |
155.28 g/mol |
Nombre IUPAC |
1-butyl-2-methylcyclopentan-1-amine |
InChI |
InChI=1S/C10H21N/c1-3-4-7-10(11)8-5-6-9(10)2/h9H,3-8,11H2,1-2H3 |
Clave InChI |
VXDLQUUGFQVFFI-UHFFFAOYSA-N |
SMILES |
CCCCC1(CCCC1C)N |
SMILES canónico |
CCCCC1(CCCC1C)N |
Sinónimos |
Cyclopentanamine, 1-butyl-2-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



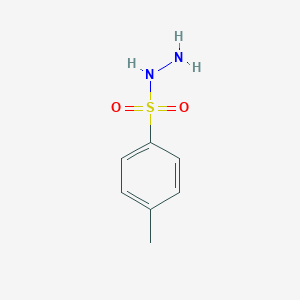
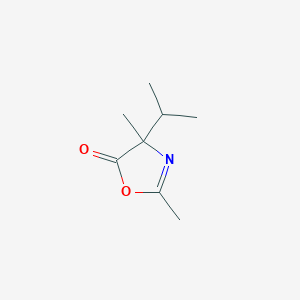
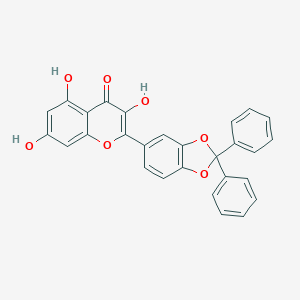


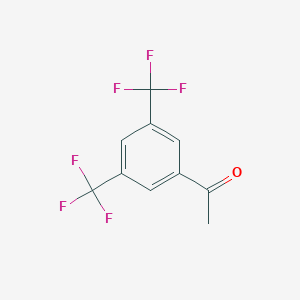
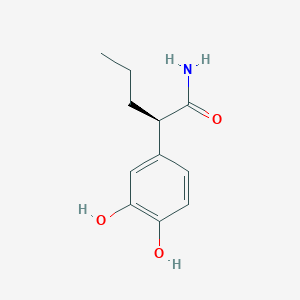
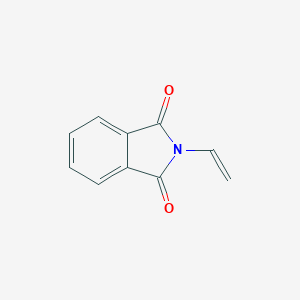
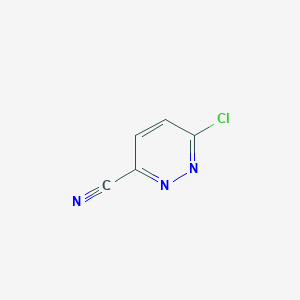
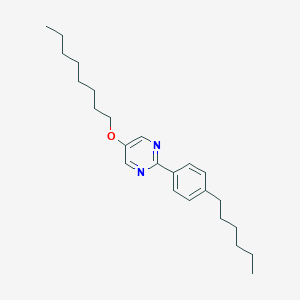
![[(4S,5S)-5-(aminomethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanamine](/img/structure/B56615.png)
